Adrenorphin

Neuroendocrinology Pheochromocytoma Catecholamine regulation

Adrenorphin (metorphamide) is the definitive peptide for opioid research requiring endogenous C-terminal amidation. Unlike non-amidated enkephalins (plasma t1/2<2 min), its amide group confers metabolic stability (t1/2≈30 min). Defined μ/κ selectivity (Ki μ=12 nM; μ/κ=0.46; μ/δ=0.04) with negligible δ activity—59-fold more potent than Met-enkephalin in catecholamine inhibition (IC50=1.1 μM). One of only two endogenous mammalian amidated opioid peptides, essential for proenkephalin processing studies and adrenal chromaffin cell research. Generic μ-agonists lack this unique profile.

Molecular Formula C44H69N15O9S
Molecular Weight 984.2 g/mol
CAS No. 88377-68-8
Cat. No. B10799659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenorphin
CAS88377-68-8
Molecular FormulaC44H69N15O9S
Molecular Weight984.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31+,32-,33-,36-/m0/s1
InChIKeyXJOQRTJDYAHKPY-YVWIMRNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenorphin CAS 88377-68-8: Endogenous Amide-Stabilized μ/κ Opioid Agonist for Specialized Neuroendocrine and Analgesic Research


Adrenorphin (also known as metorphamide, CAS 88377-68-8) is an endogenous, C-terminally amidated opioid octapeptide with the sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂, produced via proteolytic cleavage of the proenkephalin A precursor [1]. It was originally isolated from human pheochromocytoma tumor tissue and subsequently characterized as a potent agonist at μ-opioid receptors (Ki = 12 nM) with moderate κ-opioid receptor activity and negligible δ-opioid receptor interaction [2]. Together with amidorphin, adrenorphin remains one of only two endogenous mammalian opioid peptides known to possess a C-terminal amide group, a structural feature that confers enhanced metabolic stability relative to non-amidated enkephalins [3].

Why Adrenorphin (88377-68-8) Cannot Be Substituted by Generic μ-Opioid Agonists or Non-Amidated Enkephalins


Procurement of a generic μ-opioid receptor agonist or a non-amidated enkephalin analog such as Met-enkephalin as a substitute for adrenorphin will result in fundamentally altered experimental outcomes. Adrenorphin occupies a unique pharmacological niche defined by three interdependent properties that are absent or attenuated in alternative compounds: (1) high-affinity μ-receptor binding combined with moderate κ-receptor engagement in a defined ratio, (2) C-terminal amidation conferring extended metabolic half-life and distinct conformational stability, and (3) tissue-specific potency in neuroendocrine secretory models that does not extrapolate from simple receptor binding data alone [1]. Standard enkephalins lack the C-terminal amide and the Arg-Arg basic motif that confers adrenorphin's distinctive receptor interaction profile and functional selectivity, while synthetic small-molecule μ-agonists lack the endogenous peptide context required for studies of proenkephalin processing and adrenal catecholamine regulation [2].

Adrenorphin (88377-68-8) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


59-Fold Greater Potency than Met-Enkephalin in Catecholamine Secretion Inhibition

Adrenorphin demonstrates substantially greater functional potency than Met-enkephalin in inhibiting nicotine-evoked catecholamine secretion from human pheochromocytoma cells. The IC50 for adrenorphin is 1.1 × 10⁻⁶ M (1.1 μM), compared to 6.5 × 10⁻⁵ M (65 μM) for Met-enkephalin, representing a 59-fold difference in inhibitory potency [1]. Notably, adrenorphin exhibits comparable potency to dynorphin-(1-13) (IC50 = 1.0 × 10⁻⁶ M) and is approximately 4-fold more potent than BAM-12P (IC50 = 4.5 × 10⁻⁶ M) in the same assay system, indicating that potency cannot be predicted solely from the presence of the Met-enkephalin core sequence [1].

Neuroendocrinology Pheochromocytoma Catecholamine regulation

μ-Selective Binding with Defined μ/κ/δ Affinity Ratios Distinct from Dynorphin Peptides

Adrenorphin exhibits a distinctive opioid receptor binding profile characterized by high-affinity μ-receptor binding (Ki = 12 nM), moderate κ-receptor binding, and minimal δ-receptor interaction [1]. The quantitative selectivity ratios are: μ/δ = 0.04 (Ki μ-opioid receptor / Ki δ-opioid receptor) and μ/κ = 0.46 (Ki μ-opioid receptor / Ki κ-opioid receptor) [1]. Alternative published Ki values from radioligand binding assays report μ = 0.12 nM, κ = 0.248 nM, and δ = 2.65 nM, yielding a μ/δ selectivity ratio of approximately 0.045 and μ/κ ratio of approximately 0.48 [2]. In contrast, dynorphin A-derived peptides exhibit preferential κ-receptor binding, while non-amidated enkephalins lack the κ-component altogether [3].

Opioid receptor pharmacology Receptor selectivity Binding affinity

C-Terminal Amidation Confers Enhanced Metabolic Stability Versus Non-Amidated Enkephalins

Adrenorphin is one of only two endogenous mammalian opioid peptides known to possess a C-terminal amide group, a post-translational modification that confers resistance to carboxypeptidase degradation and extends biological half-life [1]. Pharmacokinetic analyses indicate that adrenorphin exhibits a plasma half-life of approximately 30 minutes following intravenous administration in rodent models, with detectable penetration into cerebrospinal fluid [2]. The C-terminal Arg-Arg basic motif, combined with C-terminal amidation, provides increased resistance to enzymatic degradation compared to non-amidated enkephalins such as Met-enkephalin, which undergo rapid aminopeptidase and carboxypeptidase cleavage with half-lives typically under 2 minutes in plasma [3]. Structural modifications including the C-terminal arginine residues have been explicitly noted to confer increased resistance to enzymatic degradation, extending the peptide's functional half-life [4].

Peptide stability Proteolytic degradation Pharmacokinetics

Regional Brain Distribution Pattern Distinct from Prodynorphin-Derived Peptides

Quantitative radioimmunoassay analysis of bovine brain tissue extracts reveals that adrenorphin (metorphamide) concentrations differ systematically from those of prodynorphin-derived opioid peptides across the same neural tissues [1]. In the bovine caudate nucleus, hypothalamus, spinal cord, and neurointermediate pituitary, adrenorphin concentrations were lower than those of other proenkephalin-derived peptides but similar in magnitude to the concentrations of prodynorphin-derived peptides including dynorphin A(1-8), dynorphin A(1-17), and dynorphin B [1]. Notably, prodynorphin-derived peptides exhibited marked regional differences in their relative ratios across brain regions, suggesting differential post-translational processing, whereas the ratios of proenkephalin-derived opioids showed less regional variation [1]. In rat brain, the highest adrenorphin concentration was detected in globus pallidus (280.1 fmol/mg protein), with high levels (>120 fmol/mg protein) in central amygdaloid nucleus, hypothalamic paraventricular nucleus, periaqueductal grey, and nucleus of the solitary tract [2].

Neuropeptide distribution Neuroanatomy Proenkephalin processing

Vascular Tissue Functional Selectivity: Species- and Vessel-Specific Responses

Adrenorphin (metorphamide) exhibits species- and vessel-specific functional activity that distinguishes it from other opioid peptide agonists. In electric field stimulation-induced contraction assays, adrenorphin reduced contraction of dog mesenteric arteries with an IC50 of 1 μM (n=7), whereas dynorphin-(1-13) showed greater potency in the same preparation with an IC50 of 0.51 μM [1]. In contrast, adrenorphin was ineffective at concentrations up to 1 μM (n=3) on rabbit ear arteries, whereas dynorphin-(1-13) potently inhibited contractions in this tissue with an IC50 of 0.085 μM [1]. This pattern of tissue-selective activity is not observed with other enkephalin analogs: D-ala²-met⁵-enkephalin and D-ala²-D-leu⁵-enkephalin showed either weak or no activity in both vascular preparations under the same concentration conditions [1].

Vascular pharmacology Species-specific pharmacology Opioid receptor heterogeneity

Adrenorphin (88377-68-8) Optimal Research and Procurement Application Scenarios


Pheochromocytoma and Adrenal Medullary Catecholamine Secretion Studies

Adrenorphin is the preferred tool for investigating autocrine/paracrine regulation of catecholamine secretion in adrenal chromaffin cells and pheochromocytoma models. With an IC50 of 1.1 μM for inhibiting nicotine-evoked catecholamine secretion—59-fold more potent than Met-enkephalin in the same cultured human pheochromocytoma cell system—adrenorphin provides physiologically meaningful potency at concentrations achievable in tissue [1]. Its detection in human pheochromocytoma tissue at concentrations up to 7771 pg/mg and its demonstrated secretion upon nicotinic stimulation establish its relevance as an endogenous modulator in this system [1].

μ/κ Opioid Receptor Crosstalk and Functional Selectivity Research

Adrenorphin serves as a structurally defined dual μ/κ agonist with a quantifiable selectivity profile (Ki μ = 12 nM; μ/κ ratio = 0.46; μ/δ ratio = 0.04) [2]. This defined receptor engagement profile distinguishes it from purely μ-selective agonists and κ-selective dynorphin peptides, enabling dissection of receptor heteromerization, biased signaling, and the functional consequences of balanced μ/κ activation. The compound is particularly valuable for studies requiring an endogenous peptide ligand rather than a synthetic small-molecule agonist [2].

Proenkephalin A Processing and Neuropeptide Distribution Mapping

As one of only two endogenous C-terminally amidated opioid peptides in mammals, adrenorphin is an essential probe for studies of proenkephalin A post-translational processing [3]. Its distinct regional distribution pattern in the brain (highest in globus pallidus at 280.1 fmol/mg protein; high concentrations in hypothalamic and limbic nuclei) differs systematically from prodynorphin-derived peptides, making it a specific marker for proenkephalin processing pathways [4]. Researchers mapping opioidergic systems require authentic adrenorphin as an analytical standard and as a functional tool to validate the physiological relevance of detected immunoreactivity [4].

In Vivo Analgesic and Respiratory Depression Studies Requiring Amide-Stabilized Peptide

Adrenorphin produces dose-dependent analgesia in rodent models with a respiratory depression profile that distinguishes it from morphine. Intracerebroventricular administration of adrenorphin (6.1 nmol/animal) increases paw-licking latency in the mouse hot plate test, an effect reversible by naloxone [5]. The ED50 for respiratory depression is 6 nmol/animal in mice and 71.1 nmol/animal in rabbits [5]. The C-terminal amidation of adrenorphin confers metabolic stability superior to non-amidated enkephalins (plasma half-life ≈ 30 minutes versus <2 minutes for Met-enkephalin), making it a more practical tool for in vivo pharmacological studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrenorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.